5-chloro-2-methyl-6-(methylamino)-1H-pyrimidin-4-one
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Overview
Description
5-chloro-2-methyl-6-(methylamino)-1H-pyrimidin-4-one: . This compound is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
The synthesis of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol involves several steps. One common synthetic route includes the reaction of 2-methyl-4,6-dichloropyrimidine with methylamine under controlled conditions . The reaction typically occurs in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol can be compared with other similar compounds, such as:
2-Methyl-4,6-dichloropyrimidine: A precursor in the synthesis of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol.
6-Methylamino-2-chloropyrimidin-4-ol: A structurally similar compound with comparable chemical properties.
The uniqueness of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol lies in its specific substitution pattern and its applications in proteomics research .
Properties
IUPAC Name |
5-chloro-2-methyl-6-(methylamino)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUJEDDCQYWKHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C(=C(N1)NC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C(=C(N1)NC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.